
3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of an aminoethyl group, a bromine atom, and a fluorine atom attached to the indole core, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one typically involves the cyclization of appropriately substituted anilines or halobenzenesThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high-quality products .
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to simpler indole derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substituting agents: Sodium hydride (NaH), organolithium reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups .
科学的研究の応用
3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
類似化合物との比較
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl group but lacking the bromine and fluorine atoms.
Serotonin: A neurotransmitter with a similar indole core but different functional groups.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles
Uniqueness
3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool for scientific research and potential therapeutic applications .
特性
分子式 |
C10H10BrFN2O |
|---|---|
分子量 |
273.10 g/mol |
IUPAC名 |
3-(2-aminoethyl)-5-bromo-6-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H10BrFN2O/c11-7-3-6-5(1-2-13)10(15)14-9(6)4-8(7)12/h3-5H,1-2,13H2,(H,14,15) |
InChIキー |
LFKQJNJOKQIWMR-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(C(=O)NC2=CC(=C1Br)F)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


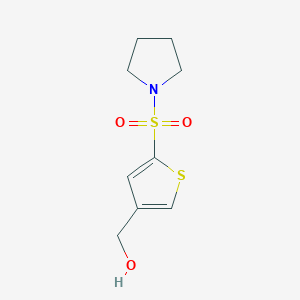

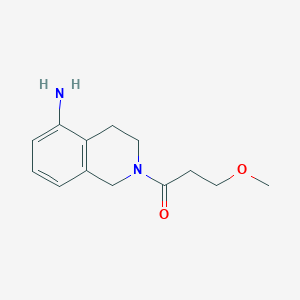
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)
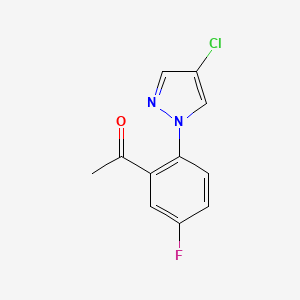
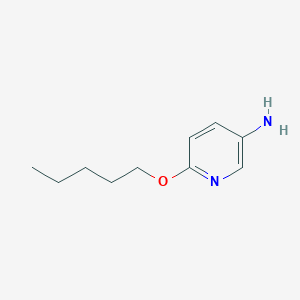





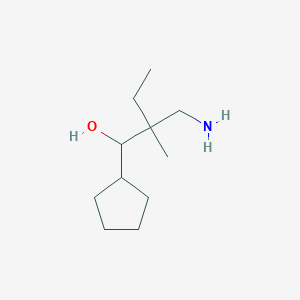

![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)
